5-(3-Methanesulfonylphenyl)pyridin-2-amine IUPAC name and synonyms
5-(3-Methanesulfonylphenyl)pyridin-2-amine IUPAC name and synonyms
Defining the Audience
I'm focused on crafting a technical guide about 5-(3-Methanesulfonylphenyl)pyridin-2-amine. It will cater specifically to researchers and drug development professionals. I'm prioritizing an autonomous structure over a rigid template to ensure a logical and easily understandable flow.
Prioritizing Scientific Integrity
I'm now zeroing in on scientific integrity, ensuring the guide demonstrates Expertise, Experience, Authority, and Trustworthiness (E-E-A-T). I'm emphasizing causal explanations and self-validating protocols over just presenting a procedure. Also, in-text citations with hyperlinks, and a comprehensive reference list at the end, are high priorities for maintaining trustworthiness.
Analyzing Biological Relevance
I'm now exploring the biological relevance of this compound. The hypothesis is strong: the structure is probably a common motif in CDK inhibitors. I'm investigating potential applications, especially in drug development. I have expanded the focus to the broader class of compounds based on this hypothesis, including Atuveciclib and PTE-C. The guide's structure will need to be adjusted to reflect this.
Examining the Chemical Structure
I've just started delving into the chemical structure of "5-(3-methanesulfonylphenyl)pyridin-2-amine," focusing on the specifics from the BLDpharm listing. The CAS number is 1314987-83-1, and the SMILES notation is NC1=NC=C(C2=CC=CC(S(=O)(=O)C)=C2)C=C1, which I'm now cross-referencing to other databases.
Confirming Molecular Identity
I'm now certain about the structure's identity. It's 5-(3-methanesulfonylphenyl)pyridin-2-amine, CAS 1314987-83-1, with the SMILES notation confirmed. This building block/intermediate's structure is a core scaffold for CDK9/P-TEFb inhibitors, specifically like Atuveciclib. I've ruled out related, but different, compounds during my examination.
Evaluating Initial Leads
I've begun evaluating preliminary search results. The first hit, synthesizing N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, doesn't seem relevant. The second hit mentions a promising fragment, N-[5-(aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-, which I'll pursue further to see if it links to the desired structure.
Analyzing Further Data
The initial screening continues; I'm systematically ruling out irrelevant entries. I've noted three further results: a pyridyl-containing ketone, a confirmation of the CAS number, and a patent referencing a related amine, none of which hit the mark. I've shifted to retrosynthetic analysis, aiming to deduce an efficient synthesis. My current thinking points to a Suzuki-Miyaura coupling strategy. I also have the biological context in mind, and that this scaffold is known for its kinase inhibitory properties.
Confirming Chemical Identity
I'm now focusing on verifying the structure of PTE-C, suspecting it's likely 2-amino-5-(3-methanesulfonylphenyl)pyridine, with CAS 1314987-83-1. I'm exploring related CDK9 inhibitors, particularly those with a 5-phenyl-2-aminopyridine core, like Atuveciclib. I'm also considering the possibility that PTE-C could be a metabolite and reviewing typical sulfone formation pathways. I've switched search queries to directly investigate "structure of PTE-C CDK9 inhibitor" and "PTE-A CDK9".
Identifying Key Target
I've been analyzing search results, and it seems "PTE" throws up misleading results, mainly "Pterostilbene" or "Polycomb". This is a red herring. More importantly, I've identified the structure aligns with a CDK9/P-TEFb inhibitor pharmacophore, so that is the key target. I'll look deeper at this.
Refining Search Strategies
I'm now reconsidering Atuveciclib and its simplicity, recognizing it's likely an intermediate or probe. I'm pivoting to search directly for the SMILES string to find if it appears as "Compound X" in research or patents. I'm exploring the hypothesis that this structure is the core of PTE-C, and verifying the structure, before determining it is a "privileged scaffold building block".
Defining Synthesis Methods
I've decided to draft the synthesis protocol, knowing I can't locate a dedicated paper for this molecule. My approach will center on a Suzuki coupling of 2-amino-5-bromopyridine and 3-(methylsulfonyl)phenylboronic acid, as a robust and self-validating method. I'll include detailed technical specifications in the description.
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I'm now detailing the biological mechanism; this molecule engages the ATP binding site of CDKs, specifically CDK9. The 2-aminopyridine fragment forms crucial H-bonds with the kinase hinge region, acting as a hinge binder. Meanwhile, the phenyl-sulfone component extends into a hydrophobic pocket or a solvent channel. Finally, I will structure my guide as follows: 1. Title: Technical Guide. 2. Chemical Identity. 3. Synthesis: Suzuki Coupling
Clarifying "PTE" Meaning
I've determined that "PTE" regarding CDK9 inhibitors is likely a mix-up. It seems the intended meaning was either "PTE-C" or possibly the compound "Pterostilbene". Although, I just found out, there is indeed a CDK9 inhibitor called PTE! I should check the literature further to confirm.
Refining Nomenclature Choices
I'm now focusing on clarifying the naming conventions to avoid errors. The structure 5-(3-methanesulfonylphenyl)pyridin-2-amine (CAS 1314987-83-1) is a key intermediate or chemical probe, and should not be presented as a marketed drug. It is a privileged scaffold, used to build more complex CDK9 inhibitors. I need to be more precise about the name of Atuveciclib, and I will be careful to identify the structure of "PTE-C" if I encounter it to avoid confusion.
Figure 1: Structure of 5-(3-Methanesulfonylphenyl)pyridin-2-amine with numbering for NMR assignments.